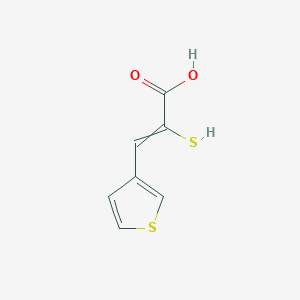
2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid is an organic compound that features a thiophene ring, a sulfanyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the sulfanyl and prop-2-enoic acid groups. One common method involves the condensation of thiophene-3-carboxaldehyde with thioglycolic acid under basic conditions, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are typically employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can influence various cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enoic acid: Similar structure but with a phenyl group instead of a thiophene ring.
2-Sulfanyl-3-(thiophen-2-yl)prop-2-enoic acid: Similar structure but with the thiophene ring attached at the 2-position instead of the 3-position.
Uniqueness
The position of the thiophene ring attachment (3-position) also influences its chemical properties and reactivity compared to its 2-position isomer .
Properties
CAS No. |
52800-07-4 |
|---|---|
Molecular Formula |
C7H6O2S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-sulfanyl-3-thiophen-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H6O2S2/c8-7(9)6(10)3-5-1-2-11-4-5/h1-4,10H,(H,8,9) |
InChI Key |
HWKDFMAYFOPETB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C=C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















